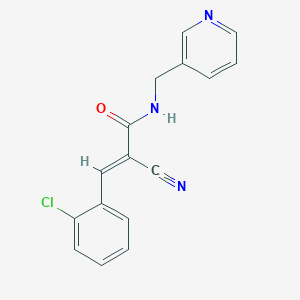
3-Cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-シクロヘキシル-2-(4-ニトロフェニル)-1,3-チアゾリジン-4-オンは、シクロヘキシル基とニトロフェニル基が置換されたチアゾリジンオン環を特徴とする複素環式化合物です。
製法
合成経路と反応条件
3-シクロヘキシル-2-(4-ニトロフェニル)-1,3-チアゾリジン-4-オンの合成は、通常、適切な前駆体の環化を特定の条件下で行うことを含みます。一般的な方法の1つは、シクロヘキシルアミンと4-ニトロベンズアルデヒドを反応させてイミン中間体を形成し、次にチオグリコール酸と環化させて目的のチアゾリジンオン化合物を得る方法です。反応は通常、エタノールまたはメタノールなどの適切な溶媒の存在下で還流条件下で行われます。
工業的製造方法
3-シクロヘキシル-2-(4-ニトロフェニル)-1,3-チアゾリジン-4-オンの工業的製造には、同様の合成経路が使用されますが、より大規模に行われます。連続フロー反応器と最適化された反応条件を使用すると、プロセス効率と収率を向上させることができます。さらに、再結晶またはクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 4-nitrobenzaldehyde to form an imine intermediate, which then undergoes cyclization with thioglycolic acid to yield the desired thiazolidinone compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
反応の種類
3-シクロヘキシル-2-(4-ニトロフェニル)-1,3-チアゾリジン-4-オンは、次を含むさまざまな化学反応を起こす可能性があります。
酸化: ニトロ基は適切な条件下でアミノ基に還元できます。
還元: チアゾリジンオン環はチアゾリジン環に還元できます。
置換: ニトロ基は、求核性芳香族置換反応によって他の官能基に置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンまたはチオールなどの求核剤は、水酸化ナトリウムなどの塩基の存在下で使用できます。
生成される主要な生成物
酸化: 3-シクロヘキシル-2-(4-アミノフェニル)-1,3-チアゾリジン-4-オンの生成。
還元: 3-シクロヘキシル-2-(4-ニトロフェニル)-1,3-チアゾリジンの生成。
置換: 使用される求核剤に応じて、さまざまな置換チアゾリジンオンの生成。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗がん剤としての可能性について調査されています。
医学: 抗炎症作用や鎮痛作用など、潜在的な治療効果について探求されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
3-シクロヘキシル-2-(4-ニトロフェニル)-1,3-チアゾリジン-4-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、抗菌活性は、細菌細胞膜を破壊したり、必須酵素を阻害したりする能力に起因する可能性があります。抗がん活性の文脈では、化合物は、特定のシグナル伝達経路を標的にすることで、アポトーシスを誘発したり、細胞増殖を阻害したりする可能性があります。
類似の化合物との比較
類似の化合物
- 3-シクロヘキシル-2-(4-アミノフェニル)-1,3-チアゾリジン-4-オン
- 3-シクロヘキシル-2-(4-ニトロフェニル)-1,3-チアゾリジン
- 3-シクロヘキシル-2-(4-クロロフェニル)-1,3-チアゾリジン-4-オン
独自性
3-シクロヘキシル-2-(4-ニトロフェニル)-1,3-チアゾリジン-4-オンは、シクロヘキシル基とニトロフェニル基の両方が存在するため、独自のものです。これらの置換基の組み合わせにより、化合物の安定性、反応性、および潜在的な治療効果を、類似の化合物と比較して強化できます。
類似化合物との比較
Similar Compounds
- 3-Cyclohexyl-2-(4-aminophenyl)-1,3-thiazolidin-4-one
- 3-Cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidine
- 3-Cyclohexyl-2-(4-chlorophenyl)-1,3-thiazolidin-4-one
Uniqueness
3-Cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is unique due to the presence of both a cyclohexyl group and a nitrophenyl group, which confer specific chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds.
特性
分子式 |
C15H18N2O3S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
3-cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18N2O3S/c18-14-10-21-15(16(14)12-4-2-1-3-5-12)11-6-8-13(9-7-11)17(19)20/h6-9,12,15H,1-5,10H2 |
InChIキー |
QVHCHTNCTBYPLL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C(SCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone](/img/structure/B11682309.png)
![3-[(4-ethoxyphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11682310.png)
![Methyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682311.png)
![2-[(Butan-2-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11682315.png)
![2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)quinazolin-4(3H)-one](/img/structure/B11682320.png)
![1-(3,4-dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone](/img/structure/B11682328.png)
![N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11682336.png)
![methyl 4-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11682342.png)
![5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11682343.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682354.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)
![(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)
